
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Overview
Description
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, an oxazole ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction. The furan ring is introduced via a substitution reaction, and the tosyl group is added through a sulfonation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 2-amino-4-tosyloxazole .
Scientific Research Applications
Chemistry
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations, enhancing the development of novel compounds with desired properties.
Biology
Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer studies. The furan and oxazole rings can interact with biological macromolecules, facilitating research into their mechanisms of action.
Medicine
The compound is being investigated as a pharmaceutical intermediate . Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its stability and solubility properties enhance its utility in various formulations.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in inflammatory pathways. Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 4 µg/mL |
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | E. coli | 2 µg/mL |
5-(furan-2-yl)-4-amino-1,2,4-triazole | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
Compounds related to this compound have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins (PGE2). This suggests that the compound could be developed into therapeutic agents for inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical strains. Results indicated that alkyl substituents significantly enhanced antimicrobial activity against S. aureus, suggesting structure–activity relationships applicable to N-butyl derivatives.
- In Vitro Studies : In vitro assays on similar oxazole derivatives revealed promising results, with some compounds exhibiting low cytotoxicity against normal human cell lines while maintaining high activity against pathogenic strains.
- Pharmacological Predictions : In silico studies have been employed to predict the pharmacological profiles of furan-based compounds, providing insights into their potential interactions with biological targets.
Mechanism of Action
The mechanism of action of N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tosyl group can enhance the compound’s solubility and stability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-(furan-2-yl)-4-methyloxazol-5-amine
- N-butyl-2-(furan-2-yl)-4-chloroxazol-5-amine
- N-butyl-2-(furan-2-yl)-4-nitrooxazol-5-amine
Uniqueness
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased solubility and stability. This makes it more versatile in various applications compared to its analogs .
Biological Activity
N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and an oxazole moiety, which are known for their ability to interact with biological macromolecules through hydrogen bonding and π-π interactions. The tosyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The unique structural characteristics allow it to modulate signaling pathways effectively.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, studies on related furan derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 4 µg/mL |
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | E. coli | 2 µg/mL |
5-(furan-2-yl)-4-amino-1,2,4-triazole | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
Similar furan derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins (PGE2). The modulation of these pathways suggests that this compound could serve as a therapeutic agent in inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical strains. The results indicated that the presence of alkyl substituents significantly enhanced the antimicrobial activity against S. aureus, suggesting structure–activity relationships that could be applicable to N-butyl derivatives .
- In Vitro Studies : In vitro assays conducted on similar oxazole derivatives revealed promising results, with some compounds exhibiting low cytotoxicity against normal human cell lines while maintaining high activity against pathogenic strains .
- Pharmacological Predictions : In silico studies have been employed to predict the pharmacological profiles of furan-based compounds, providing insights into their potential interactions with biological targets .
Properties
IUPAC Name |
N-butyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-4-11-19-17-18(20-16(24-17)15-6-5-12-23-15)25(21,22)14-9-7-13(2)8-10-14/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKVXGZQLWRKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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